Ramelteon impurity 9

HPLC method validation Pharmaceutical impurity profiling Regulatory compliance

Ramelteon Impurity 9 (CAS 1356395-13-5) is the methyl ester derivative of ramelteon, a well-characterized reference standard essential for ANDA method development, validation, and QC. Unlike structurally similar impurities (e.g., Impurity 18, Impurity 20), only this exact compound matches the retention time and specificity required by ICH Q3A/Q3B. Supplied with full characterization data traceable to USP/EP, it ensures regulatory compliance in ramelteon API batch release and stability studies. Certified purity ≥98%.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 1356395-13-5
Cat. No. B3321546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon impurity 9
CAS1356395-13-5
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1
InChIKeyVYYNJUOOCHSSIQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramelteon Impurity 9 (CAS 1356395-13-5): Critical Reference Standard for Pharmaceutical Quality Control and Regulatory Compliance


Ramelteon Impurity 9 (CAS 1356395-13-5), also known as Ramelteon Methyl Ester, is chemically defined as methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol [1]. This compound is a structurally related substance (impurity) of the insomnia drug ramelteon, a selective melatonin MT1/MT2 receptor agonist [2]. As a well-characterized reference standard, Ramelteon Impurity 9 is essential for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of ramelteon [3].

Why Ramelteon Impurity 9 Cannot Be Substituted with Alternative Ramelteon-Related Compounds in Analytical Workflows


In pharmaceutical analysis, impurities are defined by their unique chemical identity—including precise stereochemistry, molecular formula, and retention behavior under specified chromatographic conditions. Ramelteon Impurity 9 is the methyl ester derivative of the ramelteon core structure (CAS 1356395-13-5, C14H16O3), whereas alternative ramelteon-related compounds possess distinct chemical compositions [1]. For example, Ramelteon Impurity 18 is N-(2-(1,8-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide, and Ramelteon Impurity 20 (CAS 1092507-02-2) is another structurally distinct entity [2]. Regulatory guidance (ICH Q3A/Q3B) mandates that impurity reference standards must exactly match the impurity being quantified; substitution with any other compound—even another ramelteon-related substance—invalidates the analytical method's specificity and accuracy, compromising regulatory submissions and batch release decisions [3].

Ramelteon Impurity 9 (CAS 1356395-13-5): Quantitative Differentiation and Selection Criteria


Distinct Chemical Identity Enables Unambiguous Identification and Quantification in HPLC-UV Analysis

Ramelteon Impurity 9 is uniquely identified by its CAS registry number 1356395-13-5 and distinct chemical structure as methyl (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate [1]. In contrast, other ramelteon impurities such as Impurity 10 (CAS 1149757-30-1), Impurity 20 (CAS 1092507-02-2), and Impurity 21 (CAS 1092507-03-3) possess different molecular formulas and stereochemical configurations, resulting in unique chromatographic retention characteristics . The compound exhibits characteristic UV absorption at 230 nm, enabling its detection and quantification using validated HPLC methods with UV detection [2].

HPLC method validation Pharmaceutical impurity profiling Regulatory compliance

Traceability to Pharmacopeial Standards Supports Regulatory Submission Requirements

Ramelteon Impurity 9 is supplied as a reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility, a critical requirement for analytical methods used in regulatory submissions [1]. This traceability ensures that quantitative results obtained using this reference standard are directly comparable to those obtained using official pharmacopeial reference materials, fulfilling ICH Q2(R1) validation requirements for accuracy and specificity [2]. In contrast, non-traceable or uncharacterized impurity materials cannot provide this regulatory linkage, potentially requiring additional bridging studies or method revalidation [3].

Reference standard traceability ANDA submission Quality control

Validated Stability-Indicating UPLC Method Demonstrates Resolution from API and Other Impurities

A validated stability-indicating UPLC method has been developed that successfully resolves ramelteon from its impurities and degradation products [1]. Under the reported conditions (Waters Acquity UPLC BEH SHIELD RP18 column, gradient elution with mobile phase A/B, detection at 230 nm, 10-minute run time), ramelteon and four of its impurities were well separated [2]. The method was validated per ICH guidelines with respect to specificity, linearity, limit of detection, limit of quantification, accuracy, precision, and robustness [3]. While the method demonstrates the feasibility of impurity resolution, the specific relative retention time (RRT) or resolution factor (Rs) for Ramelteon Impurity 9 is not explicitly reported in the open literature. Degradation studies showed that ramelteon degrades significantly under acidic conditions and slightly under oxidative stress, while remaining stable under basic, hydrolytic, and photolytic conditions [4].

Stability-indicating method Forced degradation UPLC method validation

Purity Specification Supports Accurate Quantification in Analytical Methods

Ramelteon Impurity 9 is supplied with a certified purity of >98% as determined by HPLC analysis . This high purity is essential for its use as a reference standard in quantitative analytical methods, as impurity content in the reference material directly contributes to measurement uncertainty. In comparison, lower-purity reference materials (e.g., >95% as reported for Ramelteon Impurity 13 or >90% for related intermediates ) introduce greater uncertainty in calibration and quantification, potentially affecting the accuracy of impurity determinations at the ICH Q3A reporting threshold (typically 0.05% or 0.10%) [1].

Reference standard purity Analytical accuracy Quality control

Ramelteon Impurity 9 (CAS 1356395-13-5): High-Value Procurement and Application Scenarios


Analytical Method Development and Validation for ANDA Submissions

Ramelteon Impurity 9 is essential for developing and validating HPLC or UPLC methods intended for Abbreviated New Drug Applications (ANDA). The compound's well-defined chemical structure (methyl ester derivative of ramelteon) and traceability to pharmacopeial standards (USP or EP) [1] enable accurate impurity profiling and quantification, a regulatory requirement for demonstrating pharmaceutical equivalence. The validated stability-indicating UPLC method framework [2] provides a starting point for method development, with the compound serving as a critical system suitability marker to ensure method specificity and resolution from the ramelteon API.

Quality Control and Batch Release Testing in Commercial Production

In commercial manufacturing of ramelteon API and finished drug products, Ramelteon Impurity 9 is used as a reference standard for routine quality control testing [1]. The compound's certified purity (>98%) supports accurate quantification of this specific impurity at levels mandated by ICH Q3A guidelines. Its unambiguous identification by CAS registry number (1356395-13-5) [3] ensures that QC laboratories can consistently identify and quantify this impurity across different batches and manufacturing sites, facilitating batch-to-batch consistency assessment and regulatory compliance.

Forced Degradation and Stability Studies for Shelf-Life Determination

The stability-indicating UPLC method validated for ramelteon [2] demonstrates that ramelteon degrades significantly under acidic conditions and slightly under oxidative stress, while remaining stable under basic, hydrolytic, and photolytic conditions. Ramelteon Impurity 9 serves as a reference marker in forced degradation studies to monitor potential formation pathways and to verify that analytical methods can resolve this impurity from the API and other degradation products. This application is critical for establishing drug substance and drug product shelf-life specifications.

Synthetic Route Optimization and Process Impurity Control

As the methyl ester derivative of the ramelteon core structure [3], Ramelteon Impurity 9 may arise as a process-related impurity during the synthesis of ramelteon API. Procurement of this compound as a characterized reference standard enables process chemists to track its formation during synthetic route optimization, establish appropriate process controls, and develop purification strategies to reduce its levels below acceptable limits. This application supports quality-by-design (QbD) approaches to pharmaceutical manufacturing.

Technical Documentation Hub

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